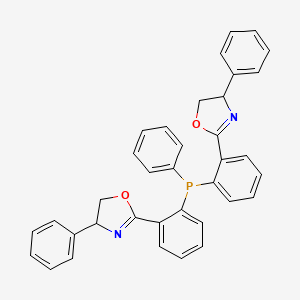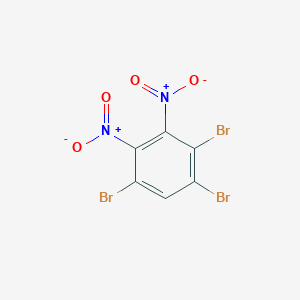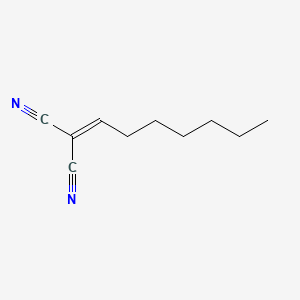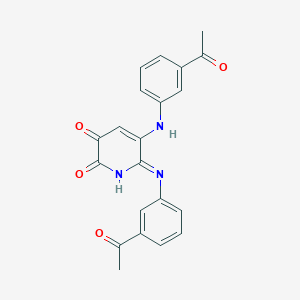
Tri(hept-6-en-1-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(hept-6-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of three hept-6-en-1-yl groups attached to a central phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(hept-6-en-1-yl)phosphane typically involves the reaction of hept-6-en-1-yl halides with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by the hept-6-en-1-yl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Tri(hept-6-en-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: The hept-6-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
科学的研究の応用
Tri(hept-6-en-1-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Tri(hept-6-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes reaction pathways. The hept-6-en-1-yl groups provide steric hindrance, influencing the selectivity and reactivity of the compound.
類似化合物との比較
Similar Compounds
Tri(phenyl)phosphane: A widely used phosphine ligand with phenyl groups.
Tri(methyl)phosphane: A smaller phosphine ligand with methyl groups.
Tri(butyl)phosphane: A phosphine ligand with butyl groups.
Uniqueness
Tri(hept-6-en-1-yl)phosphane is unique due to its longer alkyl chains with unsaturation, which can influence its steric and electronic properties. This uniqueness makes it suitable for specific applications where traditional phosphines may not be as effective.
特性
CAS番号 |
816419-99-5 |
|---|---|
分子式 |
C21H39P |
分子量 |
322.5 g/mol |
IUPAC名 |
tris(hept-6-enyl)phosphane |
InChI |
InChI=1S/C21H39P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-6H,1-3,7-21H2 |
InChIキー |
VOPGVUVTIZJCFM-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCP(CCCCCC=C)CCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4-Bis(acetyloxy)-6-[(6-{[(benzyloxy)carbonyl]amino}hexyl)oxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B15158039.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)

![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B15158089.png)

![2,4,10,12-tetrachloro-6,8,14,16-tetraoxatetracyclo[7.7.3.05,17.013,19]nonadeca-1(17),2,4,9,11,13(19)-hexaene](/img/structure/B15158098.png)
![4-{2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethenyl}benzaldehyde](/img/structure/B15158106.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)


